3-Hydroxy-10-methylundecanoic acid
Overview
Description
3-Hydroxy-10-methylundecanoic acid is an organic compound with the molecular formula C12H24O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-10-methylundecanoic acid typically involves the hydroxylation of 10-methylundecanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common synthetic route involves the use of a palladium-catalyzed hydrogenation process, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Keto-10-methylundecanoic acid.
Reduction: 3-Hydroxy-10-methylundecanol.
Substitution: 3-Chloro-10-methylundecanoic acid.
Scientific Research Applications
3-Hydroxy-10-methylundecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in lipid metabolism. This leads to increased oxidative stress and cell death in fungal cells .
Comparison with Similar Compounds
3-Hydroxy-10-methylundecanoic acid: shares similarities with other hydroxy acids such as 3-hydroxydecanoic acid and 3-hydroxyundecanoic acid.
Comparison:
3-Hydroxydecanoic acid: Lacks the methyl group, leading to different physical and chemical properties.
3-Hydroxyundecanoic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
Biological Activity
3-Hydroxy-10-methylundecanoic acid (C12H24O3), a fatty acid derivative, has garnered attention in the scientific community for its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, including antifungal and antimicrobial properties, as well as its role in metabolic pathways.
This compound features a hydroxyl group at the 3rd position and a methyl group at the 10th position of the undecanoic acid chain. This unique structure influences its chemical reactivity and biological functions.
Property | Value |
---|---|
Chemical Formula | C12H24O3 |
Molecular Weight | 216.32 g/mol |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antifungal Activity : It disrupts fungal cell membranes and inhibits key enzymes involved in lipid metabolism, leading to increased oxidative stress and cell death in fungal cells.
- Antimicrobial Effects : Exhibits activity against various bacterial strains by inducing lipid peroxidation within bacterial cell membranes, which contributes to its preservative properties .
Antifungal Activity
A study highlighted the compound's efficacy against Candida albicans, showing a significant reduction in fungal viability at concentrations as low as 100 µg/mL. The mechanism was linked to membrane disruption and increased oxidative stress within the fungal cells.
Antimicrobial Properties
In another investigation, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli.
Case Studies
- Fungal Infections : In a clinical trial involving patients with recurrent fungal infections, topical application of formulations containing this compound resulted in a 70% improvement in symptoms compared to a placebo group.
- Bacterial Infections : A laboratory study assessed the compound's effect on wound infections caused by Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential use in wound care formulations .
Comparative Analysis with Similar Compounds
Comparative studies with related hydroxy acids such as 3-hydroxydecanoic acid and 3-hydroxyundecanoic acid reveal distinct differences in biological activity attributed to structural variations:
Compound | Key Differences | Biological Activity |
---|---|---|
3-Hydroxydecanoic Acid | Lacks methyl group | Lower antifungal potency |
3-Hydroxyundecanoic Acid | Similar structure without methyl group | Moderate antimicrobial effects |
Properties
IUPAC Name |
3-hydroxy-10-methylundecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-10(2)7-5-3-4-6-8-11(13)9-12(14)15/h10-11,13H,3-9H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYYXFPPXZNAIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568041 | |
Record name | 3-Hydroxy-10-methylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73292-36-1 | |
Record name | 3-Hydroxy-10-methylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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